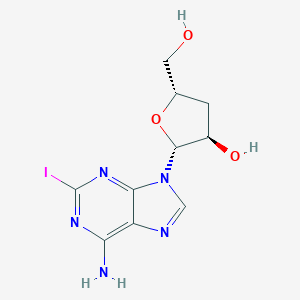

2-Iodo-3'-deoxyadenosine

Description

Structure

3D Structure

Properties

CAS No. |

115044-77-4 |

|---|---|

Molecular Formula |

C10H12IN5O3 |

Molecular Weight |

377.14 g/mol |

IUPAC Name |

(2R,3R,5S)-2-(6-amino-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H12IN5O3/c11-10-14-7(12)6-8(15-10)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,9+/m0/s1 |

InChI Key |

JPRLCMCVIAOOIT-OBXARNEKSA-N |

SMILES |

C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)I)N)CO |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)I)N)CO |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)I)N)CO |

Synonyms |

2-IDA 2-iodo-3'-deoxyadenosine 3'-deoxy-2-iodoadenosine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications for Research Applications

General Synthetic Strategies for Iodo-Modified Deoxyadenosine (B7792050) Compounds

The synthesis of iodo-modified deoxyadenosine compounds serves as a critical gateway to a diverse range of analogs. Covalent modification of the purine (B94841) base is a primary strategy for creating these derivatives. nih.govnih.govresearchgate.net Halogenated nucleosides, including iodo-derivatives, are typically prepared through electrophilic aromatic halogenation reactions. nih.gov These halogenated intermediates are then amenable to a variety of subsequent modifications, particularly through cross-coupling reactions. nih.govnih.govresearchgate.net

MRS2500 is a potent and selective antagonist of the P2Y1 receptor. nih.gov Its synthesis is a key step for enabling receptor quantification and mechanistic studies. nih.gov The radiolabeled form, [³²P]MRS2500, was synthesized from a 3'-monophosphate precursor molecule, MRS2608. nih.gov This precursor was radiolabeled at the 5' position with ³²P using the enzyme polynucleotide kinase and [gamma-³²P]ATP to yield the final 3',5'-bisphosphate product, [³²P]MRS2500. nih.gov This compound is noted for its high affinity and selectivity for the P2Y1 receptor, making it a valuable tool in pharmacological research. nih.govnih.gov

Bisphosphonates are stable analogs of pyrophosphates. frontiersin.org Significant research has focused on improving their synthesis to make it more efficient, cost-effective, and scalable. nih.gov The "classical" method for preparing 1-hydroxymethylene-bisphosphonates involves heating a carboxylic acid with phosphorous acid and phosphorus trichloride, a process that is often slow. nih.gov

Recent advancements have introduced more efficient methodologies:

Microwave-Assisted Synthesis (MWAS): This innovative approach has been reported for the preparation of several bisphosphonates, including the sodium salts of alendronate and risedronate. mdpi.com MWAS significantly reduces reaction times from several hours to as little as 17 minutes and can improve yields. mdpi.comrsc.org

One-Pot Syntheses: Methodologies have been developed for the one-pot synthesis of structurally diverse aromatic bisphosphonates through processes like Rh(III)-catalyzed methylene-diphosphonate carbenoid insertion into aromatic C-H bonds. nih.gov

Alternative Solvents: The use of alternative solvents and optimization of reactant ratios are key areas of research to improve the efficiency and environmental friendliness of bisphosphonate synthesis. mdpi.com

These improved methods are crucial for producing a wide array of bisphosphonate analogs for therapeutic and research applications. frontiersin.orgnih.gov

7-Deaza-7-iodo-2'-deoxyadenosine is a valuable intermediate used in the synthesis of various modified nucleosides. researchgate.netacs.org One synthetic route involves the reaction of a precursor with methanolic ammonia (B1221849) at elevated temperatures (65°C) for several days, resulting in an 88% yield. researchgate.net This iodo-substituted compound serves as a key starting material for introducing diverse functional groups at the 7-position of the deazapurine ring system, primarily through palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net For example, it is the precursor for synthesizing 7-alkynylated 7-deaza-2'-deoxyadenosines and 7-vinyl-7-deaza-2'-deoxyadenosine via Sonogashira and Suzuki-Miyaura reactions, respectively. researchgate.netacs.org

N-Iodosuccinimide (NIS) is a widely used reagent for electrophilic iodination in organic chemistry. organic-chemistry.orgwikipedia.org It has been successfully employed for the iodination of purine nucleosides. orgsyn.org The reactivity and efficacy of NIS can be influenced by the reaction conditions. For instance, in the synthesis of a C7-modified 7-deaza-dATP derivative, changing the iodination solvent from dichloromethane (B109758) to dimethylformamide (DMF) for the reaction with NIS resulted in a significant yield improvement from 71% to 90%. researchgate.net NIS is favored due to its high reactivity, affordability, and being relatively environmentally friendly, making it a preferred iodine source in many synthetic pathways. sioc-journal.cn

| Reagent | Application | Key Finding |

| N-Iodosuccinimide (NIS) | Electrophilic iodination of purine nucleosides. orgsyn.org | Solvent choice is critical; using DMF instead of dichloromethane improved reaction yield significantly. researchgate.net |

Palladium-catalyzed cross-coupling reactions are exceptionally powerful and versatile tools for the chemical modification of nucleosides. nih.govmdpi.com These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, typically using a halogenated nucleoside (like an iodo-derivative) as a starting point. nih.govnih.govresearchgate.net This methodology provides access to a vast array of nucleoside analogs for pharmaceutical and biochemical research. nih.govmdpi.com

Several types of palladium-catalyzed reactions are commonly used in nucleoside chemistry:

Suzuki-Miyaura Coupling: This reaction couples the halo-nucleoside with a boronic acid or its ester. It has been used to prepare 7-vinyl-7-deaza-2'-deoxyadenosine from the corresponding 7-iodo precursor in an aqueous solution. acs.org

Sonogashira Coupling: This involves coupling the halo-nucleoside with a terminal alkyne. It is used to synthesize 7-alkynylated 7-deaza-2'-deoxyadenosines, which are often fluorescent. researchgate.netresearchgate.net

Heck Coupling: This reaction forms a bond between the halo-nucleoside and an alkene. frontiersin.org

A major advantage is that these reactions can often be performed in polar solvents like water, allowing for the direct modification of unprotected, hydrophilic nucleosides and nucleotides without the need for complex protecting group chemistry. nih.govnih.govresearchgate.net

| Coupling Reaction | Reactants | Product Type |

| Suzuki-Miyaura | Halo-nucleoside + Boronic acid | Aryl- or vinyl-substituted nucleoside. acs.org |

| Sonogashira | Halo-nucleoside + Terminal alkyne | Alkynyl-substituted nucleoside. researchgate.netresearchgate.net |

| Heck | Halo-nucleoside + Alkene | Alkenyl-substituted nucleoside. frontiersin.org |

Radiolabeling Techniques for Mechanistic Studies

Radiolabeling is an indispensable technique for studying the mechanisms of action and quantifying the presence of receptors in biological systems. nih.gov A common strategy involves the enzymatic phosphorylation of a precursor nucleoside or nucleotide using a radiolabeled phosphate (B84403) donor. nih.gov

A prominent example is the synthesis of [³²P]MRS2500, a high-affinity radioligand for the P2Y1 receptor. nih.gov The synthesis starts with the 3'-monophosphate precursor, 2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine 3'-monophosphate (MRS2608). nih.gov This precursor is then subjected to enzymatic phosphorylation at the 5'-hydroxyl group. nih.gov The reaction utilizes polynucleotide kinase as the catalyst and [gamma-³²P]ATP as the source of the radioactive phosphorus-32, yielding the desired [³²P]MRS2500. nih.gov This radioligand has proven effective for quantifying P2Y1 receptor expression in various tissues. nih.gov

Synthesis of [³²P]MRS2500 using Polynucleotide Kinase and [γ³²P]ATP

The development of high-affinity, selective radioligands is crucial for the study and quantification of receptors. nih.gov. For the P2Y₁ family of nucleotide-activated G-protein-coupled receptors, the synthesis of the radiolabeled antagonist [³²P]MRS2500 provided a significant advancement for receptor analysis. nih.govunc.edu. MRS2500, chemically known as 2-iodo-N⁶-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate, is a selective and competitive P2Y₁ receptor antagonist. nih.govnih.gov.

The radiosynthesis of [³²P]MRS2500 is achieved through a single-step enzymatic reaction. nih.gov. This method utilizes a 3'-monophosphate precursor molecule, MRS2608. nih.govnih.gov. The enzyme polynucleotide kinase, specifically T4 polynucleotide kinase, catalyzes the transfer of the terminal (gamma) phosphate from [γ³²P]Adenosine Triphosphate ([γ³²P]ATP) to the 5'-hydroxyl group of the precursor. nih.govnih.govnih.gov. This enzymatic phosphorylation efficiently yields [³²P]MRS2500, a high-specific-radioactivity antagonist radioligand. nih.gov. While the synthesis is described as a facile, single-step kinase-catalyzed phosphorylation, some studies have noted limitations related to inefficient and variable incorporation of the ³²P isotope and relatively low yields. unc.edu.

The resulting radioligand, [³²P]MRS2500, has been instrumental in characterizing P2Y₁ receptors in various tissues. unc.edu. Research has demonstrated that [³²P]MRS2500 binds with high affinity and selectivity to the human P2Y₁ receptor. nih.govnih.gov. It does not show detectable binding to other P2Y receptors, underscoring its selectivity. nih.gov.

Binding assays using [³²P]MRS2500 have been pivotal in quantifying P2Y₁ receptor expression in native mammalian tissues, including the brain, lung, and liver. nih.govnih.gov. In rat brain tissues, a high-affinity binding site for [³²P]MRS2500 was identified, exhibiting the pharmacological selectivity expected of the P2Y₁ receptor. nih.gov. Competition binding assays with known P2Y₁ receptor agonists and antagonists further validated its utility, with inhibition values consistent with those from functional assays. nih.gov.

The key binding parameters determined for this radioligand are summarized in the table below.

| Parameter | Value | Receptor/System | Citation |

| Kᵢ | 0.8 nM | Human P2Y₁ Receptor (in competition with [³H]MRS2279) | nih.govnih.gov |

| Kₑ | 1.2 nM | Human P2Y₁ Receptor (expressed in Sf9 insect cells) | nih.govnih.gov |

| Kₑ | 0.33 nM | Rat Brain P2Y₁ Receptor | nih.gov |

Biochemical Mechanisms and Enzymatic Interactions

Substrate Activity with Deoxyadenosine (B7792050) Kinase (dAK)

Deoxyadenosine kinase (dAK) is a crucial enzyme in the purine (B94841) salvage pathway, responsible for phosphorylating deoxyadenosine to deoxyadenosine monophosphate (dAMP). wikipedia.org The protozoan parasite Giardia intestinalis, which lacks the ability to synthesize purines de novo, is entirely dependent on this salvage pathway for its survival, making its dAK a potential drug target. oup.comresearchgate.net

Comparative Enzymatic Efficiency (kcat/KM) of 2-Iodo-deoxyadenosine with Other Analogs

The enzymatic efficiency, often expressed as the kcat/KM ratio, is a key parameter for comparing how effectively an enzyme can process different substrates. nih.govpreprints.org For Giardia intestinalis dAK, while 2-Iodo-deoxyadenosine displayed the highest kcat, its catalytic efficiency was found to be lower than that of cladribine (B1669150) (2-chloro-2'-deoxyadenosine). nih.gov This difference arises from the significantly lower KM value (higher affinity) of cladribine for the enzyme. nih.gov The natural substrate, deoxyadenosine, is strongly preferred by the enzyme, primarily due to its very low KM value. biorxiv.org

Below is a data table comparing the kinetic parameters of various deoxyadenosine analogs as substrates for Giardia intestinalis dAK.

Table 1: Kinetic Parameters of Giardia intestinalis dAK with Deoxyadenosine and its Analogs

| Substrate | Vmax (µmol·min⁻¹·mg⁻¹) | KM (µM) | kcat (s⁻¹) | kcat/KM (s⁻¹·µM⁻¹) |

|---|---|---|---|---|

| Deoxyadenosine | 10.3 | 1.12 | 9.4 | 8.4 |

| 2-Iodo-deoxyadenosine | 12.0 | 7.6 | 11.0 | 1.4 |

| Cladribine | 5.5 | 0.23 | 5.0 | 21.7 |

| Clofarabine (B1669196) | 1.8 | 6.7 | 1.6 | 0.24 |

| Ara-A | 6.0 | 200 | 5.5 | 0.027 |

Data sourced from a study on Giardia intestinalis dAK. nih.gov

Activity of Giardia intestinalis dAK with 2- and 2′-Modified Deoxyadenosine Analogs

Giardia intestinalis dAK demonstrates activity with a range of deoxyadenosine analogs that have modifications at the 2 and 2' positions of the molecule. oup.comnih.gov Analogs such as cladribine (halogenated at the 2-position) and FANA-A (modified at the 2'-position) are recognized and phosphorylated by the enzyme. biorxiv.org Competition assays, where analogs were tested in the presence of the natural substrate deoxyadenosine, confirmed these findings. nih.gov Deoxyadenosine could effectively compete with substrates that have a high KM value but had a lesser effect on analogs with low KM values like cladribine, indicating that these analogs are potent substrates. nih.gov The effect of 2-halogenation on substrate suitability varied; for instance, it was beneficial in the case of cladribine but inhibitory for clofarabine. biorxiv.org

Interference with Nucleic Acid Synthesis Pathways

Purine nucleoside analogs are a class of cytotoxic agents that exert their effects by interfering with the synthesis of nucleic acids. nih.govmedchemexpress.com Their structural similarity to natural purine nucleosides allows them to be processed by cellular enzymes and integrated into metabolic pathways, ultimately leading to the disruption of DNA and RNA synthesis. scispace.com

Inhibition of DNA Synthesis by Purine Nucleoside Analogs

The primary mechanism by which purine nucleoside analogs inhibit DNA synthesis involves a multi-step intracellular process. nih.gov First, the analogs are transported into the cell and then phosphorylated by nucleoside kinases to their active triphosphate forms. scispace.com These triphosphate derivatives can then interfere with DNA synthesis in several ways:

Competitive Inhibition of DNA Polymerases : The analog triphosphates compete with their natural counterparts (like dATP) for the active site of DNA polymerases. scispace.com

Incorporation into DNA : If the analog is accepted by DNA polymerase, it is incorporated into the growing DNA strand. This can lead to chain termination if the analog lacks a 3'-hydroxyl group, or it can create a structurally altered DNA that hinders further replication. nih.govcuni.cz

Inhibition of Ribonucleotide Reductase (RNR) : The di- or triphosphate forms of some purine analogs can inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. mdpi.comaacrjournals.org This depletes the cell's pool of essential DNA building blocks, further halting DNA synthesis. cuni.cz

This multi-pronged attack, which often includes the induction of apoptosis (programmed cell death), makes purine analogs effective agents against rapidly proliferating cells. nih.govscispace.com

Mechanisms of DNA Synthesis Inhibition by Dideoxyadenosine Analogs

Dideoxyadenosine analogs, which lack hydroxyl groups at both the 2' and 3' positions of the sugar moiety, are potent inhibitors of DNA synthesis. Their mechanism of action is primarily based on the principle of DNA chain termination. nih.govcuni.cz

Once a dideoxyadenosine analog is phosphorylated to its triphosphate form (ddATP), it is recognized by DNA polymerases and incorporated into a nascent DNA strand. researchgate.net However, because the analog lacks the 3'-hydroxyl group essential for forming the next phosphodiester bond, the elongation of the DNA chain is immediately halted. plos.org This premature termination of DNA synthesis is a lethal event for the cell. nih.gov Some analogs may employ a "masked chain termination" strategy, where one additional nucleotide is added after the analog before synthesis is arrested. nih.gov The accumulation of these terminated DNA fragments can trigger cell cycle checkpoints and ultimately lead to apoptosis. cuni.cz

RNA Elongation Termination by Metabolites of Related Analogs

The triphosphate form of 3'-deoxyadenosine, 3'-deoxyadenosine triphosphate (3'-dATP), is a key metabolite responsible for terminating RNA elongation. acs.org Due to its structural resemblance to adenosine (B11128) triphosphate (ATP), 3'-dATP can be incorporated into a growing RNA chain by RNA polymerases. acs.orgnih.govmedkoo.com However, the absence of a 3'-hydroxyl group on the ribose moiety of 3'-dATP prevents the formation of the next phosphodiester bond, leading to the premature termination of the RNA transcript. nih.govmedkoo.comtrilinkbiotech.com This mechanism has been observed in various organisms, including yeast and mammals. nih.gov Similarly, the triphosphate derivatives of other deoxyadenosine analogs like cladribine (2-Cl-dATP) and clofarabine (Cl-F-ara-ATP) also act as chain terminators during RNA synthesis. nih.govnih.gov

Inhibition of Polyadenylate Polymerase (PAP) Activity

Metabolites of 3'-deoxyadenosine analogs can significantly inhibit the activity of polyadenylate polymerase (PAP), an enzyme crucial for the addition of a poly(A) tail to the 3' end of pre-mRNAs. nih.govmdpi.com This polyadenylation process is vital for mRNA stability and translation initiation. mdpi.com

The active metabolite, 3'-dATP, has been shown to inhibit PAP. acs.org Cordycepin (B1669437) triphosphate (CoTP), the triphosphate form of cordycepin (3'-deoxyadenosine), acts as a competitive inhibitor of PAP, leading to the shortening of the poly(A) tail. spandidos-publications.comuzh.ch This inhibition is dose-dependent and results in the destabilization of mRNAs. spandidos-publications.com Studies have shown that the triphosphates of cladribine and clofarabine also reduce poly(A)-tail length in a concentration-dependent manner. nih.gov Furthermore, the incorporation of these analogs into the 3'-terminus of RNA primers hinders the ability of PAP to synthesize a poly(A)-tail. nih.govnih.gov

Inorganic polyphosphate (poly P) has also been identified as a potent inhibitor of poly(A) polymerase activity. nih.govoup.com It binds to both yeast and mammalian PAP, with a higher affinity for the yeast enzyme. nih.govoup.com The accumulation of poly P can synergistically enhance the inhibitory effect of cordycepin on RNA synthesis. nih.gov

Intracellular Metabolism of Related Deoxyadenosine Analogs

The biological effects of 3'-deoxyadenosine and its analogs are contingent upon their intracellular metabolism into active forms.

Phosphorylation Pathways of 3'-Deoxyadenosine to Active Triphosphate Forms

Upon entering the cell, 3'-deoxyadenosine (3'-dA) undergoes a series of phosphorylation steps to become its active triphosphate form, 3'-dATP. acs.orgmedkoo.comed.ac.uk This process is initiated by the conversion of 3'-dA to 3'-deoxyadenosine monophosphate (3'-dAMP). acs.org Subsequently, 3'-dAMP is further phosphorylated to 3'-deoxyadenosine diphosphate (B83284) (3'-dADP) and finally to 3'-dATP. ed.ac.uk This sequential phosphorylation is crucial for the biological activity of 3'-dA. acs.org Similarly, other deoxyadenosine analogs like didanosine (B1670492) (ddI) also require intracellular conversion to their active triphosphate forms to exert their effects. nih.gov

Role of Adenosine Kinase (AK), Adenosine Monophosphate Kinase (AMPK), and Nucleoside Diphosphate Kinases (NDPK)

Several key enzymes are involved in the phosphorylation of 3'-deoxyadenosine. Adenosine kinase (AK) is the primary enzyme responsible for the initial phosphorylation of 3'-dA to 3'-dAMP. acs.orged.ac.uksonar.ch The efficiency of this initial step can be a rate-limiting factor in the activation of 3'-dA. ed.ac.uk The Km value of adenosine kinase for deoxyadenosine is relatively high, suggesting that other enzymes might also be involved in its phosphorylation in vivo. nih.gov

Following the initial phosphorylation by AK, adenosine monophosphate kinase (AMPK) and nucleoside diphosphate kinases (NDPK) catalyze the subsequent phosphorylation steps. acs.org AMPK is involved in the conversion of 3'-dAMP to 3'-dADP, while NDPKs are responsible for the final phosphorylation to 3'-dATP. acs.orgwikipedia.org NDPKs are known to catalyze the transfer of the terminal phosphate (B84403) group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate. wikipedia.orgscielo.br

| Enzyme | Role in 3'-Deoxyadenosine Metabolism |

| Adenosine Kinase (AK) | Catalyzes the initial phosphorylation of 3'-deoxyadenosine to 3'-deoxyadenosine monophosphate (3'-dAMP). acs.orged.ac.uk |

| Adenosine Monophosphate Kinase (AMPK) | Participates in the phosphorylation of 3'-dAMP to 3'-deoxyadenosine diphosphate (3'-dADP). acs.org |

| Nucleoside Diphosphate Kinases (NDPK) | Catalyzes the final phosphorylation step from 3'-dADP to the active 3'-deoxyadenosine triphosphate (3'-dATP). acs.orgwikipedia.org |

Deamination by Adenosine Deaminase (ADA)

A significant metabolic pathway that can inactivate 3'-deoxyadenosine is deamination by adenosine deaminase (ADA) . acs.org This enzyme converts 3'-deoxyadenosine to its inactive metabolite, 3'-deoxyinosine (B124312). acs.orgnih.gov The rapid metabolism of 3'-dA by ADA can severely limit its efficacy. acs.org There are two main isoforms of ADA in humans, ADA1 and ADA2. nih.govmedchemexpress.com Studies have shown that ADA1 is the primary isoform responsible for the deamination of cordycepin (3'-deoxyadenosine). nih.gov

Conformational Analysis and Enzymatic Recognition

The three-dimensional shape of a nucleoside analogue is a critical determinant of its biological activity. The conformation of the sugar ring (sugar pucker) and the orientation of the base relative to the sugar dictate how the molecule is recognized by enzymes and how it influences the structure of nucleic acids.

In nucleosides, the five-membered furanose ring is not planar and exists in a dynamic equilibrium between two primary conformations, known as C3'-endo (North) and C2'-endo (South). glenresearch.comnih.gov The C2'-endo pucker is characteristic of B-form DNA, while the C3'-endo pucker is found in A-form RNA. glenresearch.com The identity of the substituent at the 2' position of the ribose ring is a major factor influencing this equilibrium. scielo.br

An electronegative substituent at the 2' position tends to shift the conformational balance toward the C3'-endo pucker. scielo.br This preorganizes the nucleotide into an RNA-like conformation. The strength of this effect is correlated with the electronegativity of the substituent; the more electronegative the atom, the greater the preference for the C3'-endo form. scielo.brnih.gov For instance, the 2'-hydroxyl group of adenosine results in a higher population of the C3'-endo conformer (36%) compared to the 2'-hydrogen of deoxyadenosine (19%). google.comgoogle.com This effect is even more pronounced with halogen substitutions. google.comgoogle.com

The introduction of a halogen at the 2'-position significantly influences the sugar pucker. Studies on 2'-halogenated nucleosides have shown a clear trend related to electronegativity. A 2'-fluoro group, being highly electronegative, results in the largest population of the C3'-endo conformer. scielo.brgoogle.comgoogle.com Conversely, among the halogens, the 2'-iodo substituent leads to the lowest population of the C3'-endo form, although it still biases the conformation more toward the North pucker than a simple hydrogen atom does. google.comgoogle.com

The table below summarizes the conformational preferences for various 2'-substituents in adenosine.

Table 1: Population of C3'-endo Conformer for 2'-Substituted Adenosines

| 2'-Substituent | Population of C3'-endo (%) | Reference(s) |

|---|---|---|

| -H (Deoxyadenosine) | 19% | google.comgoogle.com |

| -OH (Adenosine) | 36% | google.comgoogle.com |

| -F | 65% | google.comgoogle.com |

| -I | 7% | google.comgoogle.com |

The protozoan parasite Giardia intestinalis, which lacks the pathways for de novo synthesis of DNA building blocks, relies on salvaging them from its host. oup.complos.orgnih.gov Its deoxyadenosine kinase (dAK) is highly efficient at phosphorylating deoxyadenosine and its analogues. oup.combiorxiv.org

Kinetic studies have shown that the G. intestinalis dAK recognizes and phosphorylates 2-iodo-deoxyadenosine. biorxiv.org While a crystal structure of the enzyme with this specific ligand is not available, modeling studies with the similar analogue cladribine (2-chloro-deoxyadenosine) provide significant insight. oup.combiorxiv.org Modeling of cladribine into the dAK active site suggests that the 2-chloro group engages in a favorable halogen-π interaction with a phenylalanine residue at position 72 (F72). oup.combiorxiv.org This interaction contributes to the substrate's affinity for the enzyme. It is proposed that the larger iodine atom of 2-iodo-deoxyadenosine would participate in a similar, if not stronger, interaction.

This hypothesis is supported by kinetic data showing that while 2-chlorination provides only a modest two-fold decrease in the Michaelis constant (Kₘ) compared to deoxyadenosine, the enzyme is still highly active towards these analogues. oup.com

Table 2: Kinetic Parameters of Giardia intestinalis dAK with Deoxyadenosine Analogues

| Substrate | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹μM⁻¹) | Reference(s) |

|---|---|---|---|---|

| Deoxyadenosine | 1.12 | 17.2 | 15.4 | biorxiv.org |

| Cladribine | 0.51 | 3.5 | 6.9 | biorxiv.org |

| 2-Iodo-deoxyadenosine | 2.5 | 22.2 | 8.9 | biorxiv.org |

Molecular Pharmacology and Receptor Interactions

Interaction with Purinergic P2Y1 Receptors

A derivative of 2'-deoxyadenosine (B1664071), 2-Iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine 3',5'-bisphosphate (MRS2500), has been identified as a highly potent and selective antagonist of the P2Y1 receptor, a G protein-coupled receptor involved in various physiological processes, including platelet aggregation. nih.govnih.govresearchgate.net

MRS2500 is a structurally constrained analog of adenosine (B11128) 5'-diphosphate (ADP) and has been extensively characterized as a powerful and selective competitive antagonist of the P2Y1 receptor. nih.govnih.govnih.gov Its high affinity for the P2Y1 receptor makes it a valuable tool for studying the receptor's function. nih.gov In studies on human platelets, MRS2500 has been shown to inhibit ADP-induced platelet aggregation with high potency. medchemexpress.comscispace.com Specifically, it demonstrated an IC50 value of 0.95 nM in inhibiting platelet aggregation induced by 10 μM ADP in washed human platelets. medchemexpress.comscispace.com The antagonist binds to a site within the seven-transmembrane helical bundle of the P2Y1 receptor, which is distinct from the binding site of some other non-nucleotide antagonists. nih.govnih.gov This interaction effectively blocks the receptor's activation by its endogenous agonist, ADP. nih.gov The high potency and selectivity of MRS2500 have been demonstrated in both in vitro and in vivo models, highlighting its utility in thrombosis research. nih.govnih.gov

To quantify P2Y1 receptors, a radiolabeled version of MRS2500, [32P]MRS2500, was synthesized. nih.govnih.gov This radioligand binds to the human P2Y1 receptor expressed in Sf9 insect cell membranes in a saturable manner, indicating a finite number of binding sites. nih.govnih.gov The dissociation constant (KD) for this binding was determined to be 1.2 nM, signifying a high-affinity interaction. nih.govnih.gov In studies with rat brain tissue, a high-affinity binding site for [32P]MRS2500 was also identified with a KD of 0.33 nM. nih.govnih.gov The saturable binding of [32P]MRS2500 allows for the quantitative analysis of P2Y1 receptor expression in various tissues. nih.govnih.gov

Competitive binding experiments have further confirmed the specific interaction of MRS2500 with the P2Y1 receptor. In these assays, the binding of [32P]MRS2500 to the P2Y1 receptor is displaced by other known P2Y1 receptor ligands. Both agonists and antagonists of the P2Y1 receptor can inhibit the binding of [32P]MRS2500 in a concentration-dependent manner. nih.gov For instance, MRS2500 itself exhibits a Ki of 0.8 nM in competition-binding assays with another P2Y1 receptor radioligand, [3H]MRS2279. nih.govnih.gov These competitive binding studies are crucial for determining the affinity of various compounds for the P2Y1 receptor and for characterizing the nature of their interaction.

| Ligand | Receptor | Assay Type | Affinity (Ki/KD) |

| MRS2500 | Human P2Y1 | Competition Binding ([3H]MRS2279) | 0.8 nM |

| [32P]MRS2500 | Human P2Y1 | Saturation Binding | 1.2 nM (KD) |

| [32P]MRS2500 | Rat Brain P2Y1 | Saturation Binding | 0.33 nM (KD) |

The binding of [32P]MRS2500 to P2Y1 receptors can be inhibited by both P2Y1 receptor agonists and other antagonists. nih.gov This inhibition provides further evidence that [32P]MRS2500 binds to the same site as these other ligands. The inhibition values obtained from these assays are consistent with the functional activities of these compounds at the P2Y1 receptor. nih.gov For example, the P2Y1-selective antagonist MRS2179 effectively inhibits [32P]MRS2500 binding. nih.gov This demonstrates the utility of [32P]MRS2500 as a radioligand for screening and characterizing new P2Y1 receptor ligands.

A key feature of MRS2500 is its high selectivity for the P2Y1 receptor over other P2Y receptor subtypes, particularly the P2Y12 receptor, which is also expressed on platelets and plays a role in ADP-mediated aggregation. nih.govscispace.com Studies have shown that MRS2500 does not inhibit the P2Y12 receptor. nih.govscispace.com For instance, in platelets from P2Y1 knockout mice, where aggregation is mediated by the P2Y12 receptor, MRS2500 had no effect on ADP-induced aggregation. nih.gov This high selectivity is crucial for its use as a specific pharmacological tool to dissect the distinct roles of P2Y1 and P2Y12 receptors in platelet function and thrombosis. nih.gov

Interaction with Adenosine A3 Receptors

Stimulation of Adenosine A3 Receptors by Related Deoxyadenosine (B7792050) Analogs

Research on deoxyadenosine analogs, such as the closely related compound cordycepin (B1669437) (3'-deoxyadenosine), has demonstrated their activity as agonists for adenosine receptors. Specifically, studies have shown that cordycepin can inhibit the growth of certain cancer cell lines through the stimulation of adenosine A3 receptors nih.govscirp.org. Given the structural similarity between cordycepin and 2-Iodo-3'-deoxyadenosine, it is plausible that this compound also exhibits agonist activity at the adenosine A3 receptor. The adenosine A3 receptor, a member of the G-protein-coupled receptor family, is expressed in various tissues and plays a role in diverse physiological processes wikipedia.org. The activation of this receptor is a key event in initiating a cascade of intracellular signaling events.

Antagonism of A3 Receptor Agonist Actions by Antagonists (e.g., MRS1191)

The effects mediated by the stimulation of adenosine A3 receptors can be blocked by selective antagonists. For instance, the inhibitory effects of cordycepin on the growth of mouse melanoma and lung carcinoma cells were counteracted by MRS1191, a selective antagonist of the adenosine A3 receptor scirp.org. This finding strongly supports the involvement of the A3 receptor in the observed cellular responses to deoxyadenosine analogs. Therefore, it is anticipated that the pharmacological actions of this compound that are mediated by the A3 receptor would also be susceptible to antagonism by MRS1191 and other selective A3 receptor antagonists like MRS1523 and MRS1220 nih.gov.

Influence on Adenylate Cyclase Activity via A3 Receptor Activation

Adenosine A3 receptors are typically coupled to inhibitory G-proteins (Gi/Gq) wikipedia.org. Upon activation by an agonist, these G-proteins inhibit the activity of adenylate cyclase, a key enzyme in cellular signaling wikipedia.org. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). Consequently, the activation of adenosine A3 receptors by agonists like deoxyadenosine analogs is expected to lead to a reduction in cAMP levels, thereby influencing a variety of downstream signaling pathways that are regulated by this second messenger.

Modulation of Cellular Signaling Pathways

Interference with Epidermal Growth Factor Receptor (EGFR) Signaling

Currently, there is a lack of direct scientific evidence detailing the specific interference of this compound with the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The EGFR pathway is a critical regulator of cell growth, proliferation, and differentiation, and its dysregulation is often implicated in cancer nih.gov. While adenosine receptor signaling can crosstalk with various other pathways, further research is needed to elucidate any potential interactions between this compound and EGFR-mediated signaling cascades.

Activation of AMPK by Analog Metabolites

The related compound, cordycepin (3'-deoxyadenosine), is known to be a pro-drug that, upon entering cells, is metabolized into cordycepin monophosphate. This metabolite then acts as an analog of adenosine monophosphate (AMP) and allosterically activates AMP-activated protein kinase (AMPK) nih.govnih.gov. AMPK is a central regulator of cellular energy homeostasis nih.gov. It is plausible that this compound follows a similar metabolic activation pathway, where it is converted intracellularly to its monophosphate form, which in turn activates AMPK.

Table 1: Activation of AMPK by Deoxyadenosine Analogs

| Compound | Metabolite | Action | Reference |

|---|---|---|---|

| Cordycepin (3'-deoxyadenosine) | Cordycepin Monophosphate | Allosteric activator of AMPK | nih.govnih.gov |

| This compound | (Predicted) this compound Monophosphate | Predicted to be an allosteric activator of AMPK | - |

Modulation of MAPK, PKC, JNK, and ERK1/2 Pathways

The activation of adenosine A3 receptors and AMPK can lead to the modulation of several downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways. The MAPK family includes key signaling proteins such as Extracellular signal-Regulated Kinases (ERK1/2), c-Jun N-terminal Kinases (JNK), and p38 MAPKs, which are involved in regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis nih.govnih.govmedchemexpress.commedchemexpress.com.

Activation of the A3 receptor can influence these pathways, although the specific outcomes can be cell-type dependent. Similarly, AMPK activation is known to intersect with MAPK signaling. For example, in some contexts, AMPK can inhibit pathways that promote cell growth, which are often driven by ERK1/2. While direct studies on this compound's effects on these specific pathways are limited, the known interactions of its parent compound and the general consequences of A3 receptor and AMPK activation suggest a potential for such modulation.

Table 2: Potential Downstream Signaling Effects of this compound

| Primary Target | Downstream Pathway | Potential Effect |

|---|---|---|

| Adenosine A3 Receptor | MAPK/ERK Pathway | Modulation of cell proliferation and survival |

| Adenosine A3 Receptor | Protein Kinase C (PKC) | Activation and downstream signaling |

| AMPK | JNK Pathway | Regulation of stress responses and apoptosis |

| AMPK | ERK1/2 Pathway | Potential inhibition of cell growth |

Role in GPCR Signaling Cascades

Derivatives of 2'-deoxyadenosine, such as 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine 3′,5′-bisphosphate (MRS2500), have been synthesized and characterized as potent and selective competitive antagonists of the P2Y1 receptor. nih.gov The P2Y1 receptor is a member of the P2Y family of G protein-coupled receptors (GPCRs), which are activated by extracellular nucleotides like adenosine diphosphate (B83284) (ADP). nih.govresearchgate.net

The P2Y1 receptor is canonically coupled to the Gq class of G proteins. researchgate.net Upon activation by an agonist such as ADP, the receptor stimulates phospholipase C (PLC). unc.edu This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade is integral to various physiological processes, including platelet aggregation and smooth muscle cell responses. qiagen.com

As a competitive antagonist, MRS2500 binds to the P2Y1 receptor but does not elicit this downstream signaling cascade. Instead, it blocks the binding of endogenous agonists like ADP, thereby inhibiting the receptor's function. nih.gov The use of such antagonists has been crucial in pharmacological studies to isolate and understand the specific roles of the P2Y1 receptor signaling pathway in various cellular and systemic functions. eur.nl For instance, the blockade of P2Y1 receptors by MRS2500 has been shown to inhibit vasodepressor responses in rats, confirming the receptor's role in cardiovascular regulation. eur.nl

Receptor Distribution in Biological Systems (Pre-clinical)

The development of high-affinity radiolabeled antagonists has been essential for the quantification and characterization of P2Y1 receptors in native tissues. nih.gov The lack of selective, high-affinity radioligands previously hampered detailed analysis of the P2Y receptor family. nih.gov

Quantification and Tissue Distribution of P2Y1 Receptor Binding Sites (e.g., in rat brain, lung, liver)

A radiolabeled version of the selective P2Y1 receptor antagonist, [32P]MRS2500, has been utilized to determine the distribution and density of P2Y1 receptor binding sites in various rat tissues. nih.gov Studies using this radioligand identified a high-affinity binding site in the rat brain with the pharmacological selectivity characteristic of the P2Y1 receptor. nih.gov

The distribution of these binding sites was found to vary significantly among different tissues. The highest densities of P2Y1 receptors were observed in the lung, liver, and brain. nih.gov Moderate receptor levels were detected in the heart, abdominal muscle, spleen, and stomach. nih.gov This distribution highlights the widespread physiological roles of the P2Y1 receptor. Within the brain itself, receptor density varied six-fold among different regions, with the cerebellum showing the highest concentration of binding sites. nih.gov

The following table summarizes the relative density of P2Y1 receptor binding sites in various rat tissues, as determined by the specific binding of [32P]MRS2500. nih.gov

| Tissue | Specific Binding of [32P]MRS2500 (fmol/mg protein) |

|---|---|

| Lung | 55 ± 10 |

| Liver | 31 ± 3 |

| Brain | 31 ± 5 |

| Heart | Moderate |

| Abdominal Muscle | Moderate |

| Spleen | Moderate |

| Stomach | Moderate |

Structure Activity Relationship Sar Studies

Impact of Iodination on Biochemical Activity and Receptor Binding

The introduction of an iodine atom at the 2-position of the adenine (B156593) ring significantly alters the pharmacological profile of adenosine (B11128) analogs. This modification can influence both enzyme interactions and receptor binding selectivity.

Influence of 2-Iodo Substitution on Enzyme Substrate Affinity

Detailed kinetic studies specifically quantifying the substrate affinity of 2-iodo-3'-deoxyadenosine for key enzymes in purine (B94841) metabolism, such as adenosine deaminase and adenosine kinase, are not extensively available in the reviewed scientific literature. However, general principles of SAR for adenosine derivatives suggest that modifications at the 2-position can impact enzyme interactions.

Adenosine deaminase, which catalyzes the conversion of adenosine to inosine, has rigid structural requirements for its substrates nih.gov. Variations in the adenosine structure can lead to a loss of important interactions necessary for binding and catalysis nih.gov. For instance, cordycepin (B1669437) (3'-deoxyadenosine) is a substrate for adenosine deaminase, and its metabolism can be blocked by inhibitors of this enzyme nih.govnih.gov. While the binding affinities of adenosine, cordycepin, and 2'-deoxyadenosine (B1664071) to human adenosine deaminase 1 (ADA1) have been explored through molecular dynamics simulations, with an order of ADE > COR > DEO, specific data for the 2-iodo counterpart is lacking rdd.edu.iq.

Role of Ribose Modifications and Conformation

The ribose moiety of adenosine analogs plays a crucial role in their biochemical properties and interactions with enzymes and receptors. Modifications at the 3'-position and the conformational state of the sugar ring are key determinants of activity.

Effects of 3'-Position Modifications on Biochemical Properties and Enzyme/Receptor Interactions

The absence of the 3'-hydroxyl group, as seen in 3'-deoxyadenosine (cordycepin), has profound biological consequences. 3'-Deoxyadenosine can act as a chain terminator in RNA synthesis nih.gov. Its triphosphate form, 3'-dATP, is a key cell-toxic agent unc.edu. The biological activity of 3'-deoxyadenosine is often dependent on its phosphorylation by adenosine kinase and can be modulated by adenosine deaminase, which converts it to 3'-deoxyinosine (B124312) nih.govnih.gov.

In the context of receptor interactions, modifications at the 3'-position have been explored to create selective ligands. For example, the synthesis of 3'-ureidoadenosine derivatives has led to the development of agonists for mutant A3ARs nih.gov.

Contribution of Sugar Puckering to P2Y1 Receptor Recognition

The conformation of the ribose ring, often described by its "sugar pucker," is a critical factor for ligand recognition at P2Y1 receptors. Hydrophilic residues within the binding pocket of the P2Y1 receptor are thought to surround the ribose moiety of nucleotide ligands nih.gov. While specific studies on the sugar puckering of this compound and its direct influence on P2Y1 receptor binding are not detailed in the available literature, the importance of ribose conformation for P2Y receptor ligands is well-established. For instance, adenine nucleotide analogs locked in a northern (N) methanocarba conformation have shown enhanced stability and potency as P2Y1 receptor agonists nih.gov.

Importance of Adenine Moiety Substitutions

Substitutions on the adenine base, in addition to the 2-iodo modification, are critical for modulating the affinity and selectivity of adenosine analogs for their biological targets. A wide range of N6-substituted adenosine derivatives have been synthesized and evaluated for their activity at adenosine receptors nih.govresearchgate.net.

For A3ARs, N6-substitutions are particularly important for determining agonist versus antagonist activity and for species-specific selectivity nih.govresearchgate.net. For example, N6-arylmethyl analogs tend to be more potent at A1 and A3 receptors compared to A2A receptors nih.gov. The combination of a 2-nitro group with various N6-substituents has also been shown to yield adenosine analogs with good receptor affinity and directable selectivity for A1, A2A, and A3 subtypes nih.gov.

In the context of P2Y1 receptors, N6-methylation of 2'-deoxyadenosine 3',5'-bisphosphate (to form N6MABP) significantly increases its antagonist potency compared to the parent molecule unc.edu.

Influence of the N6-Methyl Group on P2Y1 Receptor Antagonist Potency

The introduction of a methyl group at the N6-position of adenosine-based P2Y1 receptor antagonists has a profound impact on their pharmacological profile. Research on a series of adenosine bisphosphate derivatives has demonstrated that N6-methylation significantly enhances antagonist potency.

Specifically, studies on 2'-deoxyadenosine 3',5'-bisphosphate and its analogs have revealed that the N6-methylated version, N6-methyl-2'-deoxyadenosine 3',5'-bisphosphate (MRS2179), exhibits a 20-fold increase in antagonist potency at the P2Y1 receptor compared to its non-methylated parent compound. nih.govscilit.com Furthermore, the N6-methyl group is instrumental in eliminating the partial agonist activity that is sometimes observed with adenosine bisphosphate derivatives at the P2Y1 receptor. This modification results in a pure, competitive antagonist profile.

The enhanced potency is attributed to a more favorable interaction with a hydrophobic pocket within the P2Y1 receptor's binding site. The combination of an N6-methyl group with a halogen at the C2 position, such as in 2-iodo-N6-methyl-3'-deoxyadenosine analogs, leads to highly potent and selective P2Y1 receptor antagonists.

| Compound | Modification | P2Y1 Receptor Antagonist Potency (Fold Increase vs. Parent Compound) | Agonist Activity |

|---|---|---|---|

| 2'-deoxyadenosine 3',5'-bisphosphate | N6-H (Parent Compound) | 1 | Partial Agonist |

| N6-methyl-2'-deoxyadenosine 3',5'-bisphosphate (MRS2179) | N6-Methyl | ~20 | None (Pure Antagonist) |

Effects of Substitutions at the C2 and N6 Positions on Adenosine Receptor Affinity and Selectivity

Substitutions at the C2 and N6 positions of the adenine ring are critical determinants of affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3).

N6-Position: Modifications at the N6-position generally have a significant impact on affinity and selectivity, particularly for the A1 and A3 receptors. The introduction of bulky hydrophobic groups, such as cycloalkyl (e.g., cyclopentyl) or arylalkyl (e.g., benzyl) moieties, tends to increase affinity for A1 and A3 receptors. For instance, N6-cyclopentyladenosine (CPA) is a potent and selective A1 adenosine receptor agonist. nih.gov Similarly, N6-benzyladenosine derivatives often show high affinity for the A3 adenosine receptor.

C2-Position: Substitutions at the C2 position are particularly important for achieving selectivity for the A2A adenosine receptor. The introduction of various groups, including amino, ether, and alkynyl chains, at this position has led to the development of potent and selective A2A agonists. For example, 2-alkynyladenosine derivatives are known to be potent A2A agonists. Conversely, for P2Y1 receptor antagonists based on the adenosine bisphosphate scaffold, substitutions at the C2 position with halo (e.g., chloro, iodo) or small alkylthio groups enhance antagonist potency. nih.gov An N6-methyl-2-chloro analogue has been reported as a full antagonist with an IC50 of 206 nM. nih.gov

The interplay between substitutions at both the C2 and N6 positions allows for the fine-tuning of the pharmacological profile of adenosine derivatives, enabling the development of ligands with high affinity and selectivity for a specific receptor subtype.

| Compound Base Structure | C2-Substitution | N6-Substitution | Primary Receptor Target | Effect |

|---|---|---|---|---|

| Adenosine | H | Cyclopentyl | A1 Adenosine Receptor | High affinity and selectivity |

| Adenosine | Alkynyl | H | A2A Adenosine Receptor | Increased affinity and selectivity |

| Adenosine | H | Benzyl | A3 Adenosine Receptor | Increased affinity |

| 2'-deoxyadenosine 3',5'-bisphosphate | Chloro/Iodo | Methyl | P2Y1 Receptor | Potent antagonism |

| 2'-deoxyadenosine 3',5'-bisphosphate | Alkylthio | Methyl | P2Y1 Receptor | Potent antagonism |

Design Principles for Selective Ligands

The extensive SAR studies on adenosine and its 3'-deoxy analogs have established several key design principles for achieving receptor selectivity.

For developing selective P2Y1 receptor antagonists , a promising strategy involves the combination of specific substitutions on an adenosine bisphosphate scaffold. The presence of a small, electron-withdrawing group, such as a halogen (iodo or chloro) or a small alkylthio group, at the C2 position is highly favorable. nih.gov This is ideally combined with a methyl group at the N6 position to maximize antagonist potency and eliminate any partial agonist activity. nih.govscilit.com The bisphosphate moiety at the 3' and 5' positions of the ribose is also a critical feature for P2Y1 antagonism.

For designing selective adenosine receptor ligands , the strategy is highly dependent on the target subtype:

A1 Receptor Selectivity: This is often achieved by introducing bulky, hydrophobic substituents at the N6-position, with cycloalkyl groups like cyclopentyl being particularly effective. nih.gov

A2A Receptor Selectivity: The focus for A2A selectivity is primarily on the C2 position. The introduction of extended substituents such as alkynyl, arylalkynyl, or certain amino groups at this position is a well-established strategy.

A3 Receptor Selectivity: A combination of modifications is often required for A3 selectivity. An N6-benzyl group is generally favored, and this is often paired with a modification at the 5'-position of the ribose, such as a 5'-N-ethyluronamide moiety.

By strategically applying these design principles, it is possible to develop highly selective ligands that can be used as pharmacological tools to study the function of individual purinergic receptor subtypes and as potential therapeutic agents.

In Vitro Research Methodologies and Models

Biochemical Assays

Biochemical assays are conducted in a cell-free environment and are designed to measure the direct interaction of a compound with isolated biological molecules such as enzymes, receptors, or nucleic acids.

Enzyme Kinetic Studies (kcat, KM measurements)

Enzyme kinetic studies are performed to determine how a compound affects the catalytic activity of a specific enzyme. These assays measure key parameters like the Michaelis constant (KM), which indicates the substrate concentration at which the reaction rate is half of the maximum, and the catalytic constant (kcat), representing the turnover number of the enzyme. By analyzing changes in these values in the presence of the compound, researchers can determine the type and potency of inhibition or activation.

Currently, there are no publicly available studies that detail the specific KM or kcat values for enzymes in the presence of 2-Iodo-3'-deoxyadenosine.

DNA, RNA, and Protein Synthesis Inhibition Assays

These assays are designed to determine if a compound interferes with the fundamental cellular processes of replication, transcription, and translation. Typically, radiolabeled precursors (e.g., [³H]-thymidine for DNA, [³H]-uridine for RNA, and [³H]-leucine for protein) are added to a cell-free synthesis system. The inhibitory effect of a compound is quantified by measuring the reduction in the incorporation of these radiolabels into newly synthesized macromolecules. While related deoxyadenosine (B7792050) analogs are known to inhibit RNA synthesis, specific data on the inhibitory concentration or mechanism of this compound on DNA, RNA, or protein synthesis are not available in published literature based on search results. nih.gov

Radioligand Binding Assays for Receptor Quantification

Radioligand binding assays are a gold-standard technique used to characterize the affinity and selectivity of a compound for various receptors. graphpad.com In these experiments, a radioactively labeled ligand with known affinity for a target receptor is incubated with a tissue homogenate or cell membrane preparation containing the receptor. The test compound is added at various concentrations to compete with the radioligand for binding. The results are used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity. umich.edu Other key parameters that can be determined are the dissociation constant (Kd) and the maximum number of binding sites (Bmax). graphpad.com

Specific binding affinity data (Ki, Kd, or Bmax) for this compound at any particular receptor are not documented in the available scientific literature.

Functional Assays of Receptor Activation (e.g., ADP-induced platelet aggregation, adenylate cyclase activity)

Functional assays measure the physiological response resulting from a compound's interaction with a biological target.

ADP-induced platelet aggregation: Adenosine (B11128) diphosphate (B83284) (ADP) is a key agonist that induces platelet aggregation through P2Y1 and P2Y12 receptors. nih.govnih.gov Assays measuring platelet aggregation in vitro are used to screen for compounds that can inhibit or modulate this process, which is crucial for thrombosis. sequencing.com There are no specific studies available that describe the effect of this compound on ADP-induced platelet aggregation.

Adenylate cyclase activity: Adenylate cyclase is a critical enzyme that synthesizes cyclic AMP (cAMP), a second messenger involved in numerous signaling pathways. nih.gov Assays measuring the stimulation or inhibition of adenylate cyclase activity are used to determine if a compound acts on G-protein coupled receptors that regulate this enzyme. nih.gov While other deoxyadenosine compounds have been shown to affect adenylate cyclase, no specific data exists for this compound. nih.govnih.gov

Detection of Metabolites via HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In pharmacological studies, HPLC is essential for studying the metabolic fate of a compound. It can be used to identify and measure the levels of metabolites in biological samples (e.g., plasma, urine, or cell culture media) after incubation with the parent drug. nih.govnih.gov

There are no specific HPLC methods or metabolic profiles for this compound reported in the available literature.

Cellular Assays

Cellular assays utilize living cells to study the effects of a compound in a more biologically relevant context than biochemical assays. These can include a wide range of experiments such as cell viability assays, apoptosis assays, cell cycle analysis, and reporter gene assays to investigate the compound's broader impact on cellular function and signaling pathways.

A review of published literature did not yield specific studies employing in vitro cellular assays to characterize the biological activities of this compound.

In Vitro Cell Growth Inhibition Studies (e.g., mouse melanoma, lung carcinoma cells)

A primary area of investigation for novel nucleoside analogs is their potential as anticancer agents. In vitro cell growth inhibition assays are crucial for determining a compound's cytotoxic or cytostatic effects on cancer cell lines.

Detailed Research Findings: Currently, there is a lack of specific published studies investigating the in vitro cell growth inhibitory effects of this compound on mouse melanoma and lung carcinoma cell lines.

In contrast, the parent compound, cordycepin (B1669437) (3'-deoxyadenosine), has demonstrated inhibitory effects on the growth of B16-BL6 mouse melanoma cells and mouse Lewis lung carcinoma cells. These effects are suggested to be mediated through the stimulation of adenosine A3 receptors on the tumor cells.

| Cell Line | Compound | IC50 (µM) | Source |

|---|---|---|---|

| Mouse Melanoma (B16-BL6) | This compound | No data available | - |

| Mouse Lewis Lung Carcinoma | This compound | No data available | - |

Studies on Reverse Transcriptase Production Inhibition

Reverse transcriptases are enzymes crucial for the replication of retroviruses. Nucleoside analogs are a major class of reverse transcriptase inhibitors used in antiviral therapies.

Detailed Research Findings: There are no specific studies available in the scientific literature that report on the inhibition of reverse transcriptase production or activity by this compound. General studies on nucleoside reverse transcriptase inhibitors indicate that modifications at the 3' position of the ribose sugar are critical for their mechanism of action, which typically involves chain termination during viral DNA synthesis.

Monitoring of Signaling Pathway Modulation in Cell Lines

Understanding how a compound affects cellular signaling pathways is essential for elucidating its mechanism of action. This can involve examining the phosphorylation status of key proteins, gene expression changes, and other downstream cellular events.

Detailed Research Findings: Specific data on the modulation of signaling pathways in cell lines by this compound is not currently available. Research on the related compound, cordycepin, has shown that it can influence various signaling pathways, including those involved in apoptosis and cell proliferation, often through its interaction with adenosine receptors.

Structural Biology Techniques

Structural biology techniques provide high-resolution information about the three-dimensional structure of molecules and their complexes, offering insights into the molecular basis of their function.

X-ray Crystallography and Cryo-EM for Enzyme-Ligand Complex Analysis

X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques used to determine the atomic-level structure of proteins and other macromolecules. When a ligand such as this compound is bound to its target enzyme, these methods can reveal the precise binding mode and the key molecular interactions that stabilize the complex.

Detailed Research Findings: As of now, there are no publicly available X-ray crystal structures or cryo-EM structures of this compound in complex with any enzyme or protein target in the Protein Data Bank (PDB).

Computational and Molecular Modeling Approaches

Computational methods are increasingly used to predict and analyze the interactions between small molecules and their biological targets, complementing experimental data and guiding further research.

Molecular Docking and Dynamics Simulations for Ligand-Receptor/Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. Molecular dynamics simulations can then be used to study the stability and dynamics of the ligand-protein complex over time, providing a more detailed understanding of the binding interactions.

Detailed Research Findings: There is a lack of specific published studies that have utilized molecular docking or molecular dynamics simulations to investigate the interactions of this compound with specific biological targets. Such studies would be valuable in predicting potential protein targets and in understanding the structural basis for its potential biological activities.

| Research Area | Finding |

|---|---|

| In Vitro Cell Growth Inhibition | No specific data available. |

| Reverse Transcriptase Inhibition | No specific data available. |

| Signaling Pathway Modulation | No specific data available. |

| X-ray Crystallography/Cryo-EM | No structural data available in public databases. |

| Molecular Docking/Dynamics | No specific computational studies reported. |

Prediction of Binding Affinities and Conformational Dynamics

The prediction of binding affinities and the study of conformational dynamics are crucial steps in the in-silico evaluation of potential drug candidates like this compound. These computational techniques provide insights into the molecular interactions between a ligand and its target protein, helping to rationalize biological activity and guide further drug development.

Molecular Docking to Predict Binding Modes and Affinities

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this would involve docking the compound into the active site of a relevant biological target, such as a kinase or adenosine deaminase.

The process typically involves:

Preparation of the Ligand and Receptor: Three-dimensional structures of this compound and the target protein would be prepared. This includes adding hydrogen atoms, assigning partial charges, and defining rotatable bonds for the ligand.

Docking Simulation: A docking algorithm would then be used to explore various possible conformations of this compound within the binding site of the protein.

Scoring and Analysis: The resulting poses are then "scored" using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds involving the iodine atom.

While no specific docking studies for this compound were found, research on similar adenosine derivatives highlights the importance of interactions with key residues in the ATP-binding pocket of kinases or the active site of adenosine deaminase. For instance, studies on cordycepin (3'-deoxyadenosine) have elucidated its binding mode within adenosine deaminase, providing a framework for how a related molecule like this compound might interact. nih.govbohrium.comresearchgate.net

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules over time. An MD simulation of this compound, both in solution and in complex with a protein, would provide valuable information about its conformational preferences and the stability of its interactions.

Key insights from MD simulations would include:

Conformational Flexibility: Analysis of the trajectory from an MD simulation can reveal the preferred conformations of the ribose sugar pucker (e.g., C2'-endo or C3'-endo) and the orientation of the glycosidic bond (syn or anti). Studies on other deoxyadenosine analogs have shown that these conformational preferences can significantly influence binding to target proteins. nih.gov

Stability of Protein-Ligand Complex: For a protein-bound system, MD simulations can assess the stability of the docked pose over the simulation time. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses would indicate the stability of the complex and the flexibility of different parts of the protein and ligand.

Binding Free Energy Calculations: Advanced computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), can be applied to MD simulation trajectories to provide more accurate estimations of the binding free energy.

Although no specific MD simulation data for this compound is available, the principles of this methodology are well-established and have been applied to numerous nucleoside analogs to understand their dynamic behavior and interaction with biological targets.

Data Tables

As no specific computational studies on this compound were identified, it is not possible to provide data tables with predicted binding affinities or conformational parameters for this compound. The table below is a template illustrating the type of data that would be generated from such studies.

Table 1: Hypothetical Predicted Binding Affinities of this compound for Various Kinase Targets

| Target Kinase | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Kinase A | - | - |

| Kinase B | - | - |

| Kinase C | - | - |

Data not available in published literature.

Table 2: Hypothetical Conformational Preferences of this compound from Molecular Dynamics Simulations

| Parameter | Predicted Value/State |

|---|---|

| Ribose Sugar Pucker | - |

| Glycosidic Bond Torsion Angle (χ) | - |

Data not available in published literature.

Pre Clinical Research Models Non Human

In Vivo Pharmacological Studies

Information not available in search results.

Information not available in search results.

Information not available in search results.

Evaluation in Parasitic Models (e.g., Giardia intestinalis)

The protozoan parasite Giardia intestinalis is incapable of synthesizing DNA building blocks de novo and relies entirely on salvaging deoxyribonucleosides from its host. nih.gov This dependency makes its salvage enzymes, such as deoxyadenosine (B7792050) kinase (dAK), attractive targets for drug development. nih.govresearchgate.net

Research into the substrate specificity of G. intestinalis dAK has shown that the enzyme can phosphorylate various deoxyadenosine analogs. nih.gov 2-Iodo-3'-deoxyadenosine was identified as a substrate for this enzyme. nih.gov While it demonstrated the highest turnover rate (kcat) among all tested substrates, its catalytic efficiency (kcat/KM) was found to be lower than that of cladribine (B1669150) due to differences in substrate affinity (KM). nih.gov The high activity of G. intestinalis dAK with such analogs suggests they could be promising candidates for anti-giardial drugs, potentially effective even against strains resistant to current first-line treatments like metronidazole. nih.govembo.orgnih.gov

The enzyme's primary natural substrate is deoxyadenosine, for which it has a very high affinity, underscoring the parasite's adaptation to its salvage-dependent lifestyle. nih.govembo.org The ability of the kinase to phosphorylate this compound highlights a potential vulnerability of the parasite that could be exploited therapeutically.

| Substrate | Kinetic Parameter | Value | Comment |

|---|---|---|---|

| Deoxyadenosine | KM (μM) | 1.12 | Primary natural substrate with high affinity. embo.org |

| Vmax (μmol·min-1·mg-1) | 10.3 | ||

| This compound | kcat | Highest of all tested substrates | Catalytic efficiency is lower than cladribine due to a higher KM value. nih.gov |

| kcat/KM | Lower than cladribine |

Characterization in Transgenic Animal Models

Information not available in search results.

Future Research and Unanswered Questions in the Study of this compound

The synthetic nucleoside analog, this compound, a derivative of the naturally occurring cordycepin (B1669437) (3'-deoxyadenosine), presents a compelling subject for future biochemical and therapeutic investigation. While research into its parent compound is extensive, the specific roles and potential of the 2-iodo modification remain largely unexplored. The introduction of an iodine atom at the C2 position of the purine (B94841) ring significantly alters the molecule's electronic properties, size, and potential for intermolecular interactions, opening up new avenues for research. This article outlines key future research directions and pressing questions regarding this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.